Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . This compound is characterized by a piperidine ring substituted with an ethyl ester group at the 3-position and a 5-bromopyridin-2-yl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine-3-carboxylic acid ethyl ester under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Piperidinones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of biological pathways and as a potential ligand for receptor binding studies.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The piperidine ring and the bromopyridine moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(5-chloropyridin-2-yl)piperidine-3-carboxylate
- Ethyl 1-(5-fluoropyridin-2-yl)piperidine-3-carboxylate
- Ethyl 1-(5-iodopyridin-2-yl)piperidine-3-carboxylate
Uniqueness
Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs . The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-4-3-7-16(9-10)12-6-5-11(14)8-15-12/h5-6,8,10H,2-4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYNRDBLDBILSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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